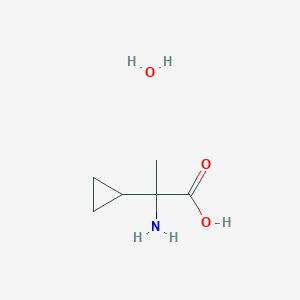

2-Cyclopropylalanine hydrate

CAS No.: 1820684-99-8

Cat. No.: VC5644832

Molecular Formula: C6H13NO3

Molecular Weight: 147.174

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820684-99-8 |

|---|---|

| Molecular Formula | C6H13NO3 |

| Molecular Weight | 147.174 |

| IUPAC Name | 2-amino-2-cyclopropylpropanoic acid;hydrate |

| Standard InChI | InChI=1S/C6H11NO2.H2O/c1-6(7,5(8)9)4-2-3-4;/h4H,2-3,7H2,1H3,(H,8,9);1H2 |

| Standard InChI Key | VNKUPKMRFJIMQN-UHFFFAOYSA-N |

| SMILES | CC(C1CC1)(C(=O)O)N.O |

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

2-Cyclopropylalanine hydrate is systematically named 2-amino-2-cyclopropylpropanoic acid hydrate, reflecting its α-amino acid structure with a cyclopropane substituent and water of crystallization . The IUPAC condensed name H-DL-αMeGly(cPr)-OH·H₂O denotes its racemic (DL) configuration, methyl-substituted glycine backbone, and cyclopropyl (cPr) group. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO₃ |

| Molecular Weight | 147.17 g/mol |

| SMILES | CC(C1CC1)(C(=O)O)N.O |

| InChIKey | VNKUPKMRFJIMQN-UHFFFAOYSA-N |

| Parent Compound (CID) | 236508 |

Molecular Geometry and Hydration

The cyclopropane ring imposes significant angle strain (60° bond angles vs. 109.5° in sp³ hybrids), forcing the molecule into a rigid, planar conformation that influences its reactivity and intermolecular interactions . The hydrate form stabilizes the carboxylate group through hydrogen bonding with water molecules, as evidenced by its crystalline structure.

Physicochemical Properties

Solubility and Stability

As a zwitterionic amino acid hydrate, the compound exhibits moderate aqueous solubility, facilitated by ionic interactions between the protonated amine (-NH₃⁺) and deprotonated carboxylate (-COO⁻) groups. The cyclopropyl group introduces hydrophobic character, potentially reducing solubility in polar solvents compared to unsubstituted alanine. Hydrate stability is temperature-dependent, with dehydration likely above 100°C, consistent with trends observed in similar amino acid hydrates .

Synthesis and Manufacturing

Industrial Scalability

Large-scale production would require optimizing cyclopropanation yields and controlling hydration levels through lyophilization or controlled humidity crystallization.

Comparative Analysis with Analogous Hydrates

| Compound | Core Structure | Functional Groups | Applications |

|---|---|---|---|

| 2-Cyclopropylalanine | Alanine derivative | Amino, carboxylate | Peptide synthesis |

| Alanine hydrate | Alanine | Amino, carboxylate | Biochemical research |

| Valine hydrate | Valine | Amino, carboxylate | Protein stabilization |

Key Insight: The cyclopropyl group enhances conformational rigidity compared to linear alkyl chains, favoring interactions with hydrophobic binding pockets .

Future Research Directions

-

Enantiomeric Resolution: Developing chiral separation methods to isolate D- and L-forms for stereospecific activity studies.

-

Pharmacokinetic Profiling: Assessing bioavailability, metabolism, and toxicity in model organisms.

-

Material Science Applications: Exploring use in metal-organic frameworks (MOFs) via carboxylate coordination .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume